REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9](O)=[O:10])=[CH:4][CH:3]=1.CSC.B>C1COCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][OH:10])=[CH:4][CH:3]=1 |f:1.2|
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Name
|
|
Quantity
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25 g
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Type
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reactant
|
Smiles
|
BrC1=CC=C(C=C1)CC(=O)O
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Name
|
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
|
CSC.B
|
Name
|
|
Quantity
|
250 mL
|
Type
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solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 3 h
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling the mixture to between 0 and 5° C.
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched
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Type
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ADDITION
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Details
|
by adding 1.5 N HCl (80 mL)
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Type
|
TEMPERATURE
|
Details
|
After warming for 30 min at about 80° C.
|
Duration
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30 min
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with ethyl acetate (2×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water and brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The product was obtained as colourless liquid
|
Type
|
CONCENTRATION
|
Details
|
after concentration (yield: 23.3 g, 99%)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |